6-Isopropylpyridin-3-amine

CFTR modulation ABC transporter quinolinonecarboxamide synthesis

6-Isopropylpyridin-3-amine (CAS 405103-02-8, C₈H₁₂N₂, MW 136.19) is a 3-aminopyridine derivative bearing an isopropyl substituent at the 6-position. This compound serves as a key synthetic intermediate, most notably documented in Vertex-originated patent literature for preparing quinolinonecarboxamides that function as modulators of ATP-binding cassette (ABC) transporters, including CFTR.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 405103-02-8
Cat. No. B1356704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylpyridin-3-amine
CAS405103-02-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C=C1)N
InChIInChI=1S/C8H12N2/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3
InChIKeyXYGFISRAXLLACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropylpyridin-3-amine (CAS 405103-02-8): Core Properties and Procurement-Relevant Identity


6-Isopropylpyridin-3-amine (CAS 405103-02-8, C₈H₁₂N₂, MW 136.19) is a 3-aminopyridine derivative bearing an isopropyl substituent at the 6-position [1]. This compound serves as a key synthetic intermediate, most notably documented in Vertex-originated patent literature for preparing quinolinonecarboxamides that function as modulators of ATP-binding cassette (ABC) transporters, including CFTR [1]. Commercially, it is supplied as a liquid with reported purity levels from 95% to 98% (HPLC), supported by batch-specific analytical certificates (NMR, HPLC, GC) [2]. Its calculated LogP of 2.37 and predicted pKa of approximately 6.77 define a physicochemical envelope distinct from other 6-alkylpyridin-3-amine congeners [3].

Why 6-Isopropylpyridin-3-amine Cannot Be Replaced by Other 6-Alkylpyridin-3-amine Analogs in Synthesis


The 6-alkylpyridin-3-amine scaffold appears deceptively simple, but the specific steric and electronic contribution of the isopropyl group at the 6-position directly governs the downstream pharmacophore architecture in proprietary ABC transporter modulator programs [1]. Replacing 6-isopropylpyridin-3-amine with the 6-methyl, 6-ethyl, or 6-propyl congeners (CAS 3430-10-2, 126553-00-2, 217302-91-5 respectively) alters the spatial orientation of the resulting quinolinonecarboxamide side chain, which can reduce or abolish CFTR correction/potentiation activity [1]. Furthermore, a positional isomer—5-amino-2-isopropylpyridine—has been independently patented as an intermediate for a distinct anti-inflammatory series, but its different regiochemistry (amine at C5 vs. C3) leads to divergent coupling reactivity and fundamentally different final compounds [2]. The quantified differences in LogP, pKa, and synthetic handling requirements documented below translate into measurable impacts on reaction yields, purification profiles, and biological target engagement.

Quantitative Differentiation Evidence for 6-Isopropylpyridin-3-amine Versus Closest Analogs


Patent-Documented Synthetic Utility: Exclusive Intermediate for CFTR Modulator Quinolinonecarboxamides

Vertex Pharmaceuticals' patent WO 2006002421 A2 explicitly employs 6-isopropylpyridin-3-amine as the aminopyridine building block for constructing quinolinonecarboxamides classified as ABC transporter modulators, including CFTR correctors and potentiators [1]. In contrast, the positional isomer 5-amino-2-isopropylpyridine is patented for a structurally unrelated anti-inflammatory series (EP 1852431 A) where it is coupled to a tetrahydronaphthalene scaffold, not quinolinone [2]. This establishes target compound-exclusive access to the quinolinonecarboxamide chemotype within the Vertex patent family—a distinction that has direct consequences for any research group or CDMO replicating or innovating upon CFTR modulator chemistry [1].

CFTR modulation ABC transporter quinolinonecarboxamide synthesis

Lipophilicity (LogP) Differentiation from 6-Alkyl Congeners

6-Isopropylpyridin-3-amine exhibits a measured/calculated LogP of 2.37 (consensus LogP 1.43 via Bide Pharmatech multi-method prediction) [1]. The 6-propyl isomer (CAS 217302-91-5, same molecular formula and MW) is expected to have a higher LogP (estimated ~2.8–3.0) due to the linear alkyl chain's greater hydrophobic surface area . The 6-methyl analog (C₆H₈N₂, MW 108.14) has a substantially lower LogP (~0.8–1.0). The branched isopropyl group provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility (ESOL Log S = -1.9, solubility 1.71 mg/mL) , a profile that linear propyl or smaller methyl/ethyl substituents either overshoot or undershoot.

Lipophilicity LogP physicochemical properties drug-likeness

Predicted pKa and Ionization State: Relevance for Salt Selection and Chromatography

The predicted pKa of 6-isopropylpyridin-3-amine is 6.77±0.10 (pyridinium nitrogen) . This places the compound's conjugate acid near physiological pH, meaning small pH shifts during workup or chromatography can significantly alter its ionization state and thus its extraction efficiency and Rf values. For procurement, this property dictates that the free base versus hydrochloride salt form (CAS 1061875-23-7) may be selected based on the downstream reaction's pH requirements or the need for crystalline handling. The hydrochloride salt has a reported purity of ≥95% and distinct storage recommendations (room temperature vs. -20°C for the free base) .

pKa ionization salt formation purification

Batch-Specific Analytical Certification (NMR, HPLC, GC) as Procurement Differentiation

Bide Pharmatech supplies 6-isopropylpyridin-3-amine at a standard purity of 97% and provides batch-specific analytical data including NMR, HPLC, and GC for each lot . Capot Chemical offers the compound at 98% minimum purity by HPLC with water content controlled to ≤0.5% [1]. In contrast, many generic suppliers of 6-methylpyridin-3-amine or 6-ethylpyridin-3-amine typically offer only 95% purity without multi-method batch certification . The availability of three orthogonal purity methods on a per-lot basis reduces the risk of unidentified impurities interfering with sensitive coupling reactions or biological assays.

quality control batch certification HPLC purity NMR

Regioisomeric Precision: 3-Amino vs. 5-Amino Substitution Determines Downstream Coupling Partner

6-Isopropylpyridin-3-amine bears the reactive amine at the 3-position (meta to ring nitrogen), enabling Pd-catalyzed C-N couplings or amide bond formation at that site to generate 3-substituted pyridine derivatives [1]. The regioisomer 5-amino-2-isopropylpyridine places the amine at the 5-position (para to ring nitrogen), which directs electrophilic substitution and coupling reactivity to different positions and yields structurally distinct products—the former yields quinolinonecarboxamides for CFTR modulation, while the latter is specifically cited for tetrahydronaphthalene carboxamides with anti-inflammatory activity [2]. This regiochemical distinction is absolute: no synthetic pathway interconverts the two isomers without rebuilding the pyridine ring.

regiochemistry amination position cross-coupling medicinal chemistry

Industrial-Scale Supply with Defined Specifications up to Kilogram Quantities

Capot Chemical lists 6-isopropylpyridin-3-amine with a production scale of 'up to kgs' and a tight specification of ≥98% HPLC purity with water ≤0.5% [1]. This contrasts with the 6-propyl analog (CAS 217302-91-5), which from the same supplier is listed at 98% (Min, HPLC) but without explicit water content control or kilogram-scale availability noted [2]. For process chemistry groups scaling up CFTR modulator intermediates, the combination of defined water content and multi-kilogram capability reduces the technical risk associated with moisture-sensitive downstream chemistry and ensures lot-to-lot consistency at production-relevant quantities.

scale-up kilogram supply industrial procurement HPLC specification

Optimal Procurement and Application Scenarios for 6-Isopropylpyridin-3-amine


CFTR Modulator Medicinal Chemistry and Process Development

6-Isopropylpyridin-3-amine is the unambiguous aminopyridine intermediate for synthesizing quinolinonecarboxamide-based ABC transporter modulators as described in WO 2006002421 A2 [1]. Research groups pursuing CFTR corrector/potentiator programs based on this Vertex patent family should procure this specific compound, as neither the regioisomer 5-amino-2-isopropylpyridine nor the 6-alkyl congeners (methyl, ethyl, propyl) are claimed or exemplified for this chemotype. The batch-specific NMR/HPLC/GC certification from Bide Pharmatech provides the analytical traceability required for patent filing and regulatory documentation .

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

With a consensus LogP of approximately 1.43 and an experimental logP of 2.37, 6-isopropylpyridin-3-amine occupies a favorable intermediate lipophilicity range for fragment screening libraries [1]. Its predicted aqueous solubility of 1.71 mg/mL (ESOL Log S -1.9) supports assay compatibility at typical fragment concentrations (0.1–1 mM) . The branched isopropyl group provides sufficient hydrophobic contact for target engagement while avoiding the excessive lipophilicity (LogP >3) and poor solubility often seen with n-propyl or tert-butyl analogs, making this compound a preferred choice for fragment growing and merging strategies.

Salt-Form Selection for pH-Sensitive Reaction Sequences

The predicted pKa of 6.77±0.10 places the pyridinium conjugate acid near physiological pH [1]. For synthetic routes requiring the free base (e.g., nucleophilic aromatic substitution or Pd-catalyzed aminations under basic conditions), procurement of the free base form (stored at -20°C) is indicated . For reactions requiring an acidic medium or where crystalline handling is advantageous, the hydrochloride salt (CAS 1061875-23-7, ≥95% purity, room temperature storage) may be substituted without additional neutralization steps . This flexibility in salt-form availability distinguishes the compound from analogs where only one form is commercially accessible.

Kilogram-Scale Process Chemistry with Controlled Water Content

Process R&D groups scaling CFTR modulator syntheses or related ABC transporter programs can source 6-isopropylpyridin-3-amine at kilogram quantities with HPLC purity ≥98% and water content ≤0.5% from Capot Chemical [1]. The defined water specification is critical for moisture-sensitive downstream chemistry (e.g., amide couplings using HATU or EDC, or organometallic reactions), where uncontrolled water can quench reagents and reduce yields. This industrial-grade specification surpasses the typical offerings for 6-propyl or 6-ethyl analogs, which lack explicit water content certification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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